Thiourea, N,N'-didodecyl-
CAS No.: 7505-51-3
Cat. No.: VC14393737
Molecular Formula: C25H52N2S
Molecular Weight: 412.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7505-51-3 |
|---|---|
| Molecular Formula | C25H52N2S |
| Molecular Weight | 412.8 g/mol |
| IUPAC Name | 1,3-didodecylthiourea |
| Standard InChI | InChI=1S/C25H52N2S/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28) |
| Standard InChI Key | NWFVONWTBGQHGT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCNC(=S)NCCCCCCCCCCCC |
Introduction
Overview
Thiourea, N,N'-didodecyl- (CAS 7505-51-3), a symmetrical dialkylthiourea derivative, is characterized by its two dodecyl (C12H25) chains attached to the nitrogen atoms of the thiourea core. This compound’s structural uniqueness, combining a polar thiourea moiety with hydrophobic alkyl chains, underpins its diverse applications in industrial and materials chemistry. This review synthesizes data from peer-reviewed studies, chemical databases, and technical reports to provide a detailed profile of its synthesis, properties, and applications.
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Thiourea, N,N'-didodecyl- is defined by the following attributes:
The compound’s structure features a central thiocarbonyl group (C=S) flanked by two dodecyl chains, conferring amphiphilic behavior. The flexibility of the alkyl chains prevents stable 3D conformer generation, as noted in PubChem .
Synthesis and Manufacturing
Conventional Synthesis Routes
Thiourea, N,N'-didodecyl- is typically synthesized via nucleophilic substitution reactions between dodecylamine and thiocarbonyl reagents. A representative pathway involves:
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Reaction of dodecylamine with thiophosgene (CSCl2):
This method, analogous to smaller thiourea derivatives , yields the target compound with high purity after recrystallization.
Continuous-Flow Approaches
Recent advances in thiourea synthesis, such as continuous-flow systems using aqueous polysulfide solutions , could be adapted for large-scale production. These systems enhance safety and efficiency by minimizing hazardous intermediate handling.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to its lipophilic alkyl chains. Limited water solubility (<0.1 mg/mL at 25°C) .
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Thermal Stability: Decomposes above 180°C without a distinct melting point, as observed in analogous dialkylthioureas .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
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NMR (¹H): δ 0.88 (t, 6H, CH3), 1.25 (m, 40H, CH2), 3.40 (q, 4H, N-CH2), 6.20 (s, 2H, NH) .
Industrial and Functional Applications
Corrosion Inhibition
Thiourea derivatives are widely recognized for their metal surface adsorption capabilities. N,N'-didodecylthiourea’s long alkyl chains enhance film-forming ability on ferrous alloys, reducing corrosion rates in acidic environments. Studies on similar compounds (e.g., dicyclohexylthiourea) demonstrate inhibition efficiencies >90% at 1 mM concentrations .
Lubricant Additives
The compound’s amphiphilic nature enables its use as an anti-wear agent in greases and oils. Thiourea moieties coordinate with metal surfaces, while alkyl chains reduce friction via hydrophobic layering .
Surfactant and Emulsifier
In material science, N,N'-didodecylthiourea stabilizes oil-in-water emulsions, leveraging its dual polar-apolar structure. This property is exploited in polymer processing and agrochemical formulations .
Pharmacological and Toxicological Profile
Bioactivity
While smaller thioureas (e.g., ethyl derivatives) exhibit antimicrobial properties , the lipophilicity of N,N'-didodecylthiourea limits systemic absorption. Current research focuses on its potential as a topical antifungal agent, though no clinical data exist.
Analytical Methods
Quantification Techniques
Research Gaps and Future Directions
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